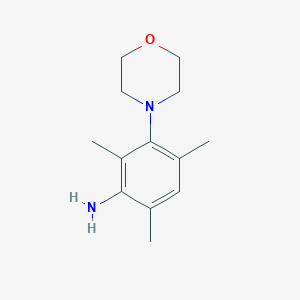

2,4,6-Trimethyl-3-morpholinoaniline

Description

Significance of Substituted Anilines and Morpholine (B109124) Scaffolds in Contemporary Chemical Research

Substituted anilines are a cornerstone of synthetic organic chemistry and are integral to the development of a vast array of pharmaceuticals and functional materials. The aniline (B41778) motif, an amino group attached to a benzene (B151609) ring, provides a versatile platform for further functionalization. The nature and position of substituents on the aromatic ring can profoundly influence the molecule's basicity, nucleophilicity, and biological activity. In medicinal chemistry, aniline derivatives are found in numerous drug candidates due to their ability to engage in various biological interactions. However, their inclusion can sometimes be associated with metabolic instability or toxicity, prompting further research into their substitution patterns to optimize pharmacological profiles. quora.comchemzipper.com

The morpholine scaffold, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another privileged structure in contemporary chemical research, especially in drug discovery. vedantu.comambeed.com Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and introduce favorable hydrogen bonding capabilities, all of which are desirable properties for drug candidates. vedantu.combldpharm.com The morpholine ring is considered a versatile and readily accessible building block in synthetic methodologies. vedantu.com

Overview of Sterically Hindered Aromatic Amine Structures in Molecular Design

Sterically hindered aromatic amines are characterized by the presence of bulky substituents in the positions ortho to the amino group. This steric bulk can have a significant impact on the molecule's reactivity and conformation. For instance, steric hindrance can protect the amine from unwanted side reactions, and in the context of drug design, it can influence the molecule's binding affinity and selectivity for its biological target. nih.gov The synthesis of sterically hindered amines can be challenging due to the reduced accessibility of the nitrogen's lone pair of electrons. nih.gov

The presence of bulky groups at the ortho position can force other functional groups to rotate out of the plane of the benzene ring, a phenomenon known as the "ortho effect." This can alter the electronic properties of the molecule by disrupting resonance. quora.comchemzipper.comvedantu.comwikipedia.orgstackexchange.com In the case of anilines, ortho-substitution generally leads to a decrease in basicity due to steric hindrance to protonation and destabilization of the resulting anilinium ion. chemzipper.comvedantu.comwikipedia.org

Positional Context of 2,4,6-Trimethyl-3-morpholinoaniline within the Landscape of Polysubstituted Anilines

2,4,6-Trimethyl-3-morpholinoaniline is a polysubstituted aniline featuring four substituents on the benzene ring: three methyl groups at positions 2, 4, and 6, and a morpholine ring attached via its nitrogen atom at position 3. The amino group is at position 1. This specific substitution pattern places the compound within the class of highly substituted, sterically hindered aromatic amines.

The trimethyl substitution pattern is reminiscent of mesitylene (B46885), and the aniline derived from it, 2,4,6-trimethylaniline (B148799) (mesidine), is a well-known building block. ca.gov The introduction of a morpholine group at the meta-position to the amine introduces an additional layer of complexity and potential functionality. The synthesis of such polysubstituted benzenes requires careful strategic planning, as the directing effects of the existing substituents must be considered for each synthetic step. researchgate.net

Physicochemical Properties

While detailed experimental data for 2,4,6-trimethyl-3-morpholinoaniline is not extensively available in peer-reviewed literature, some of its basic properties have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 847414-28-2 | bldpharm.com |

| Molecular Formula | C₁₃H₂₀N₂O | N/A |

| Molecular Weight | 220.31 g/mol | N/A |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

CAS No. |

847414-28-2 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2,4,6-trimethyl-3-morpholin-4-ylaniline |

InChI |

InChI=1S/C13H20N2O/c1-9-8-10(2)13(11(3)12(9)14)15-4-6-16-7-5-15/h8H,4-7,14H2,1-3H3 |

InChI Key |

HXEBPVWVIKTZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)N2CCOCC2)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,4,6 Trimethyl 3 Morpholinoaniline

Reactivity Profile of the Aniline (B41778) Functional Group in 2,4,6-Trimethyl-3-morpholinoaniline

The reactivity of the aniline functional group in 2,4,6-trimethyl-3-morpholinoaniline is primarily dictated by the electronic and steric environment created by the substituents on the aromatic ring.

Nucleophilic Characterization in Organic Transformations

The aniline moiety in 2,4,6-trimethyl-3-morpholinoaniline possesses significant nucleophilic character due to the presence of the lone pair of electrons on the nitrogen atom. This nucleophilicity is modulated by the substituents on the benzene (B151609) ring. The three methyl groups at the 2, 4, and 6 positions are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and, consequently, on the aniline nitrogen. This enhanced electron density makes the aniline nitrogen more nucleophilic compared to unsubstituted aniline.

Steric Effects on Reactivity in Carbon-Nitrogen Bond Forming Reactions

The steric environment around the aniline nitrogen in 2,4,6-trimethyl-3-morpholinoaniline is highly congested. The two methyl groups in the ortho positions (2 and 6) to the aniline group create significant steric hindrance. This steric bulk impedes the approach of electrophiles to the aniline nitrogen, thereby reducing its reactivity in carbon-nitrogen bond-forming reactions.

For instance, in reactions such as the formation of amides or the synthesis of N-aryl heterocycles, the rate of reaction is expected to be significantly slower compared to less substituted anilines. The bulky nature of many electrophilic reagents would further exacerbate this steric clash. This phenomenon is well-documented for similarly substituted anilines like 2,4,6-trimethylaniline (B148799) (mesidine), where the ortho-methyl groups are known to hinder reactions at the amino group.

Influence of the Morpholine (B109124) Moiety on Overall Molecular Reactivity

The morpholine nitrogen itself can also act as a nucleophile or a base. However, its nucleophilicity is generally lower than that of the primary aniline nitrogen. In reactions conducted under acidic conditions, the morpholine nitrogen could be protonated, which would alter the electronic properties of the entire molecule, making the aromatic ring more electron-deficient.

Mechanistic Elucidations of Reactions Involving 2,4,6-Trimethyl-3-morpholinoaniline

Detailed Reaction Pathways and Identification of Intermediates

In a typical nucleophilic substitution reaction at the aniline nitrogen, the reaction would proceed through a tetrahedral intermediate. For example, in an acylation reaction with an acyl chloride, the aniline nitrogen would attack the carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate. This intermediate would then collapse, expelling the chloride ion to form the final amide product. The stability of this intermediate would be influenced by the electronic effects of the ring substituents. The electron-donating methyl groups would help to stabilize the positive charge on the nitrogen in the intermediate.

In the context of electrophilic aromatic substitution, the reaction would proceed via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The substitution pattern of 2,4,6-trimethyl-3-morpholinoaniline would direct incoming electrophiles to the 5-position. The stability of the resulting sigma complex would be enhanced by the electron-donating methyl groups.

Kinetic and Thermodynamic Analyses of Key Steps

Kinetic and thermodynamic data for reactions involving 2,4,6-trimethyl-3-morpholinoaniline are not available. However, based on analogous systems, it can be predicted that the kinetics of reactions at the aniline nitrogen will be slow due to the significant steric hindrance. The activation energy for such reactions would be high, reflecting the steric barrier that must be overcome for the reaction to proceed.

Below is a table summarizing the expected reactivity based on the analysis of its structural features.

| Functional Group | Reactivity Type | Expected Rate | Controlling Factors |

| Aniline (-NH2) | Nucleophilic Acylation | Slow | High steric hindrance from ortho-methyl groups. |

| Aniline (-NH2) | Nucleophilic Alkylation | Very Slow | Severe steric hindrance and potential for competing reactions. |

| Aromatic Ring | Electrophilic Substitution | Moderate to Slow | Steric hindrance and directing effects of substituents. |

| Morpholine (-N(CH2CH2)2O) | Nucleophilic/Basic | Slow | Lower nucleophilicity compared to aniline; potential for protonation. |

Applications of 2,4,6 Trimethyl 3 Morpholinoaniline in Chemical Synthesis and Catalysis

Role as a Building Block in the Synthesis of Complex Molecules

The distinct structural features of 2,4,6-trimethyl-3-morpholinoaniline make it a valuable precursor for constructing larger, more complex molecular architectures, particularly in the fields of coordination chemistry and materials science.

Precursor in the Development of Advanced Ligands for Transition Metal Catalysis

The development of sophisticated ligands is crucial for advancing homogeneous catalysis. 2,4,6-Trimethyl-3-morpholinoaniline serves as an excellent starting material for such ligands due to the combined steric and electronic properties conferred by its substituted aniline (B41778) structure.

Anilines, particularly sterically hindered ones like 2,4,6-trimethylaniline (B148799) (mesitylamine), are foundational in creating a variety of bulky ligands. wikipedia.org These ligands are critical for stabilizing metal centers and influencing the selectivity of catalytic reactions. scripps.edu The trimethylphenyl group provides significant steric bulk, which can create a well-defined coordination pocket around a metal ion, while the morpholine (B109124) group can influence the electronic properties and solubility of the resulting ligand and its metal complexes. ontosight.ainih.gov

Two prominent classes of ligands that can be synthesized from aniline precursors are Schiff bases and N-heterocyclic carbenes (NHCs).

Schiff Base Ligands: These are formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov For instance, 2,4,6-trimethylaniline readily reacts with aldehydes like o-vanillin to form Schiff base ligands. nih.govresearchgate.net These ligands can then coordinate with various transition metals to form complexes with applications in catalysis and materials science. researchgate.netnih.gov A novel Schiff base derived from 2,4,6-trimethyl-m-phenylenediamine and o-vanillin has been shown to form dinuclear complexes with Co(II) and Zn(II), where the ligand acts as a tetradentate coordinating agent. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHCs have become indispensable ligands in modern catalysis. beilstein-journals.orgnih.gov The synthesis of many common NHC precursors, such as IMes (1,3-dimesitylimidazolium) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium), starts from the corresponding anilines. beilstein-journals.orgnih.gov The bulky aniline is crucial for the multi-step synthesis that typically involves forming a diimine, followed by cyclization to create the imidazolium (B1220033) or imidazolinium salt, the direct precursor to the NHC. nih.gov The steric hindrance provided by the substituents on the aniline is known to enhance the stability and catalytic activity of the resulting metal-NHC complexes. scripps.edu Palladium-NHC complexes bearing aniline ligands have demonstrated high activity in various cross-coupling reactions. nih.gov

The table below illustrates potential ligands derived from 2,4,6-trimethyl-3-morpholinoaniline and their applications.

| Ligand Type | Precursor(s) | Metal Complex Example | Potential Catalytic Application |

| Schiff Base | 2,4,6-Trimethyl-3-morpholinoaniline + Aldehyde (e.g., salicylaldehyde) | Palladium(II), Copper(II), Cobalt(II) | Cross-coupling, Oxidation |

| N-Heterocyclic Carbene (NHC) | 2,4,6-Trimethyl-3-morpholinoaniline + Glyoxal derivative | Palladium(II), Gold(I), Ruthenium(II) | Suzuki-Miyaura coupling, Metathesis |

| (NHC)PdCl2(morpholine) Complex | NHC precursor + Palladium source + Morpholine | Palladium(II) | Cross-coupling, Hydrogenation ontosight.ainih.gov |

Integration into Novel Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Primary aromatic amines are key starting materials for the synthesis of numerous N-heterocyclic systems. acs.orgmdpi.com

Pyrazoles: One common method for synthesizing N-substituted pyrazoles involves the reaction of a primary amine with a 1,3-dicarbonyl compound or a suitable precursor. acs.orgnih.gov A direct method for preparing N-aryl pyrazoles from primary aromatic amines and 1,3-diketones has been developed, offering a straightforward route to this important class of heterocycles. acs.org Given this reactivity, 2,4,6-trimethyl-3-morpholinoaniline can be readily integrated as the N-aryl substituent in pyrazole (B372694) synthesis.

Triazoles: Arylhydrazononitriles, which can be derived from anilines, are versatile building blocks for synthesizing 1,2,3-triazole derivatives. nih.gov These triazoles can serve as precursors for more complex fused heterocyclic systems like triazolopyridines. nih.gov The synthesis of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol and its subsequent complexation with various transition metals highlights the utility of amino-functionalized heterocycles in coordination chemistry. nih.gov

The table below summarizes some heterocyclic systems that can be synthesized using 2,4,6-trimethyl-3-morpholinoaniline as a building block.

| Heterocyclic System | Synthetic Method | Key Reagents |

| Pyrazoles | Condensation/Cyclization | 1,3-Diketones (e.g., acetylacetone) acs.org |

| 1,2,3-Triazoles | Cyclization of arylhydrazono derivatives | Nitrile precursors, Azides nih.gov |

| Pyrimidines | Condensation/Cyclization | β-Dicarbonyl compounds, Urea/Thiourea |

| Quinazolines | Multi-step synthesis | Anthranilic acid derivatives mdpi.com |

Contributions to Catalytic Processes

The structural attributes of 2,4,6-trimethyl-3-morpholinoaniline and its derivatives can significantly influence catalytic reactions, from acting as part of the catalyst itself to directing the outcome of the reaction.

Exploration as a Catalyst or Co-catalyst Component

While the aniline derivative itself is not typically a catalyst, it serves as a precursor to ligands that are central to the catalytic cycle. Palladium complexes incorporating both NHC and morpholine ligands have been synthesized and characterized. ontosight.ainih.govnih.gov These complexes are explored for their catalytic prowess in reactions like Suzuki-Miyaura, Heck, and Sonogashira cross-couplings. ontosight.ai The NHC ligand is known for enhancing the stability and activity of the palladium catalyst, while the morpholine ligand can provide additional stability and modulate the steric and electronic environment around the metal center. ontosight.ainih.gov For example, a series of (NHC)Pd(II)morpholine complexes showed that the nature of the substituents on the ligand framework influences biological activity, with a 2,4,6-trimethylbenzyl derivative showing the highest DNA binding activity. nih.gov

Impact on Chemoselectivity and Regioselectivity in Catalyzed Reactions

The steric and electronic properties of ligands play a crucial role in dictating the selectivity of a catalytic reaction.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In molecules with multiple potential reaction sites, a catalyst's ligand can block or deactivate certain sites, thereby directing the reaction to the desired location. For instance, in the functionalization of 2,4,6-trichloro-1,3,5-triazine (TCT), the order of nucleophilic substitution can be controlled. The introduction of an amine as the first nucleophile often prevents the subsequent reaction of thiols or alcohols, demonstrating high chemoselectivity. nih.gov Ligands derived from 2,4,6-trimethyl-3-morpholinoaniline, with their defined steric and electronic profile, could be employed to control such transformations.

Regioselectivity: This relates to the control of where a reaction occurs on a molecule. The bulky 2,4,6-trimethylphenyl group in ligands derived from the title compound can effectively block certain positions on a substrate, forcing a reaction to occur at a less sterically hindered site. This is a common strategy in C-H functionalization, where directing groups and bulky ligands work in concert to achieve high regioselectivity. The interplay between the ligand and substrate is critical; ligands must be tailored to match the substrate to achieve high efficiency and selectivity. acs.org

Derivatization Studies for Structure-Activity Relationship (SAR) Exploration in Chemical Biology

The morpholine and substituted aniline moieties are common scaffolds in medicinal chemistry. researchgate.net Systematic modification of the 2,4,6-trimethyl-3-morpholinoaniline structure allows for the exploration of structure-activity relationships (SAR), which is fundamental to drug discovery. nih.gov

By creating a library of derivatives where, for example, the substituents on the phenyl ring or the morpholine ring are varied, researchers can identify the key structural features responsible for a particular biological activity. For instance, SAR studies on 2-morpholino-6-(3-hydroxyphenyl) pyrimidines led to the identification of potent and selective inhibitors of PI3 kinase, a key target in cancer therapy. nih.gov Similarly, SAR studies on quinazolinone derivatives helped in identifying potent inhibitors of cyclin-dependent kinase 9 (CDK9). mdpi.com These studies often involve synthesizing a series of related compounds and testing their efficacy in biological assays, with the results guiding the design of more potent and selective molecules. mdpi.comnih.gov The insights gained from such studies are crucial for optimizing lead compounds in drug development pipelines. researchgate.net

The table below outlines a hypothetical SAR study based on the 2,4,6-trimethyl-3-morpholinoaniline scaffold.

| Base Scaffold | R1 Modification (Position on Phenyl Ring) | R2 Modification (On Morpholine Ring) | Target Biological Activity |

| 3-Morpholinoaniline | H, 2,4,6-Trimethyl , 2,6-Diethyl, 4-Methoxy | H, Methyl, Ethyl | Kinase Inhibition (e.g., PI3K, CDK9) mdpi.comnih.gov |

| 2,4,6-Trimethylaniline | H, 3-Morpholino , 4-Morpholino, 3-Piperidinyl | --- | GPR41 Modulation nih.gov |

Computational and Advanced Spectroscopic Characterization of 2,4,6 Trimethyl 3 Morpholinoaniline

Theoretical Investigations of Electronic Structure and Molecular Conformation

Theoretical studies are crucial for predicting and understanding the properties of a molecule like 2,4,6-trimethyl-3-morpholinoaniline. These computational methods provide insights into its electronic behavior and three-dimensional shape, which govern its reactivity and interactions.

Density Functional Theory (DFT) Studies on Electronic Properties and Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govworldscientific.com By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive key properties such as molecular orbital energies.

For a substituted aniline (B41778) like 2,4,6-trimethyl-3-morpholinoaniline, DFT calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

A typical DFT analysis would yield the following data, illustrated here with hypothetical values for context:

| Parameter | Description | Hypothetical Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.4 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

These values are illustrative and not based on experimental data for the specific compound.

Conformational Analysis and Intermolecular Interactions

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2,4,6-trimethyl-3-morpholinoaniline, the key rotational bonds are the C-N bond connecting the morpholine (B109124) ring to the aniline ring and the C-N bond of the aniline's amino group.

The molecule is inherently non-planar. The morpholine ring typically adopts a stable chair conformation to minimize steric strain. The orientation of this chair relative to the plane of the trimethylaniline ring is critical. Steric hindrance between the hydrogen atoms on the morpholine ring and the adjacent methyl groups on the aniline ring would dictate the most stable rotational conformer.

Intermolecular interactions, which govern the solid-state packing and physical properties, can be analyzed using techniques like Hirshfeld surface analysis derived from crystallographic data. nih.gov For this molecule, potential interactions would include:

Hydrogen Bonding: The secondary amine of the aniline moiety can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine group can act as acceptors.

C-H···π Interactions: The methyl groups can interact with the electron cloud of the aromatic ring of neighboring molecules.

Studies on related Schiff bases derived from 2,4,6-trimethylphenylamine have shown that the dihedral angle between the aromatic rings is significant, indicating a twisted molecular structure. nih.gov A similar twisted conformation would be expected for 2,4,6-trimethyl-3-morpholinoaniline.

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound and assessing its purity. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,4,6-trimethyl-3-morpholinoaniline, one would expect distinct signals for the aromatic proton, the N-H proton, the three methyl groups, and the protons of the morpholine ring. The protons of the morpholine ring adjacent to the nitrogen and oxygen atoms would show characteristic chemical shifts.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Separate signals would be expected for the aromatic carbons (including those substituted with methyl, amino, and morpholino groups), the methyl carbons, and the carbons of the morpholine ring.

The following table shows the experimental NMR data for the related compound 2,4,6-trimethylaniline (B148799) , which serves as a foundational part of the target molecule's structure. chemicalbook.comnih.gov

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 6.75 | Aromatic H (2H, s) | 143.2 | C-NH₂ |

| 3.59 | -NH₂ (2H, br s) | 129.0 | Aromatic C-H |

| 2.23 | para-CH₃ (3H, s) | 128.5 | ortho-C-CH₃ |

| 2.18 | ortho-CH₃ (6H, s) | 20.5 | para-CH₃ |

| 18.1 | ortho-CH₃ |

Mass Spectrometry (MS) and Infrared (FT-IR) Spectroscopy for Molecular Identification

Mass Spectrometry (MS): MS provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). The molecular ion peak (M⁺) for 2,4,6-trimethyl-3-morpholinoaniline would be expected at an m/z value corresponding to its molecular weight (220.31 g/mol ). bldpharm.com The fragmentation pattern gives further structural clues. Common fragmentation would involve the loss of the morpholino group or cleavage within the morpholine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. airhygiene.comupi.edu Key vibrational bands expected for 2,4,6-trimethyl-3-morpholinoaniline are illustrated by the data for the related 2,4,6-trimethylaniline . nih.govspectrabase.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3460 - 3380 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3010 - 2950 | C-H Stretch | Aromatic & Alkyl |

| 1625 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1470 | C=C Stretch | Aromatic Ring |

| 850 | C-H Out-of-plane Bend | Substituted Benzene (B151609) |

For 2,4,6-trimethyl-3-morpholinoaniline, additional strong bands corresponding to C-O-C and C-N-C stretching from the morpholine ring would be expected, typically in the 1150-1050 cm⁻¹ region.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mdpi.com The absorption spectrum is a plot of absorbance versus wavelength.

For an aromatic amine like 2,4,6-trimethyl-3-morpholinoaniline, the expected electronic transitions are primarily π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-280 nm range for benzene derivatives.

n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are lower in energy and intensity.

The presence of the amino, methyl, and morpholino substituents on the benzene ring acts as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). The UV spectrum for the related 2,4,6-trimethylaniline shows a characteristic absorption maximum. nih.gov The addition of the morpholino group would likely cause a further shift in this value.

| Compound | λmax (in Ethanol) | Transition Type |

| 2,4,6-trimethylaniline | ~288 nm | π → π |

| Benzene | ~254 nm | π → π |

Future Research Trajectories and Underexplored Potential of 2,4,6 Trimethyl 3 Morpholinoaniline

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for aniline (B41778) derivatives is a significant area of contemporary chemical research. Future investigations into the synthesis of 2,4,6-Trimethyl-3-morpholinoaniline are expected to move beyond traditional methods, which often involve harsh reaction conditions and the use of hazardous reagents. The focus will likely shift towards "green" and sustainable alternatives that prioritize atom economy, reduce waste, and utilize renewable resources.

One promising direction is the application of catalytic systems. Research into novel metal-based heterogeneous catalysts, such as palladium nanoparticles supported on various materials, could offer highly selective and reusable options for the synthesis of substituted anilines. For instance, the use of a Pd/C–ethylene system for the synthesis of anilines from cyclohexanones under non-aerobic conditions represents a move towards simpler and more efficient processes. Similarly, gold nanoparticles supported on ceria (Au/CeO2) have been shown to be effective for the one-step synthesis of various m-phenylenediamine (B132917) derivatives through aerobic dehydrogenative aromatization, a strategy that could be adapted for the synthesis of complex anilines.

The exploration of biocatalysis and the use of plant extracts or microorganisms as reducing and stabilizing agents in nanoparticle synthesis offer another green alternative. These biological methods are often cost-effective, non-toxic, and can be performed under mild conditions. Future research could explore the feasibility of using these bio-inspired methods for the synthesis of 2,4,6-Trimethyl-3-morpholinoaniline and its precursors.

Furthermore, the development of continuous flow-batch processes presents a sustainable and safer approach to synthesis. This methodology allows for better control over reaction parameters, minimizes the handling of potentially hazardous intermediates, and can often lead to higher yields and purity compared to traditional batch methods. The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), within these systems further enhances their green credentials.

A comparative look at potential green synthesis strategies is presented in the table below:

Table 1: Comparison of Potential Green Synthesis Strategies

| Methodology | Key Advantages | Potential Challenges | Relevant Research Areas |

|---|---|---|---|

| Heterogeneous Catalysis | High selectivity, reusability of catalyst, milder reaction conditions. | Catalyst deactivation, metal leaching, cost of precious metals. | Pd/C systems, supported gold nanoparticles. |

| Biocatalysis | Eco-friendly, use of renewable resources, mild reaction conditions. | Lower reaction rates, substrate specificity, downstream processing. | Plant extract-mediated synthesis, microbial synthesis. |

| Continuous Flow Chemistry | Enhanced safety, better process control, higher yields, scalability. | Initial setup cost, potential for clogging. | Flow-batch approaches with green solvents. |

Deeper Mechanistic Understanding through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of 2,4,6-Trimethyl-3-morpholinoaniline is crucial for optimizing existing protocols and designing novel applications. Future research will likely employ a synergistic approach, combining advanced experimental techniques with sophisticated computational modeling.

Computationally, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be used to model the electronic structure and properties of 2,4,6-Trimethyl-3-morpholinoaniline and its reaction intermediates. These theoretical studies can provide insights into bond energies, charge distributions, and the transition states of reactions, which are often difficult to determine experimentally. For example, computational chemistry can be used to predict physical properties such as total energy, binding energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

The interplay between substituents on the aniline ring and the molecule's physical properties, such as its pKa and C-N bond distance, can also be systematically investigated using computational methods. This deeper mechanistic knowledge will enable the rational design of more efficient synthetic strategies and the prediction of the compound's behavior in various chemical environments.

The table below outlines some key parameters that can be investigated through computational chemistry:

Table 2: Key Computational Parameters for Mechanistic Studies

| Computational Parameter | Significance | Computational Method | Reference |

|---|---|---|---|

| Total Energy | Indicates the stability of the molecule. | DFT, HF |

Novel Applications in Functional Materials and Advanced Organic Synthesis

The unique structural features of 2,4,6-Trimethyl-3-morpholinoaniline, including its substituted aniline core and the presence of a morpholine (B109124) moiety, make it a promising candidate for a variety of novel applications in functional materials and advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.